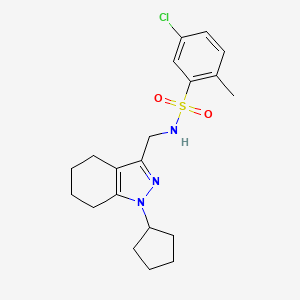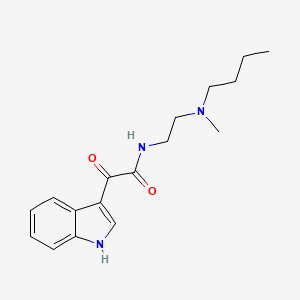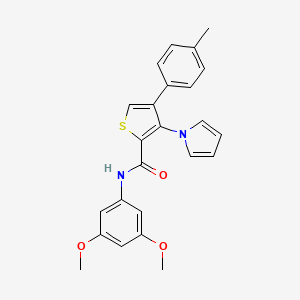
4,6-Diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride is a chemical compound with the molecular formula C13H23Cl2N3 and a molecular weight of 292.25 .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, involves numerous methods . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine and piperidine moieties . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .Chemical Reactions Analysis
Pyrimidines, including this compound, have been synthesized through various methods . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis
This compound has a molecular weight of 292.25 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4,6-Diethyl-2-piperidin-4-ylpyrimidine dihydrochloride is involved in the synthesis of various organic compounds. For instance, it's used in the synthesis of novel (4'-tosyl) piperidin-4-yl containing α-aminophosphonates, which have demonstrated insecticidal activities (Jiang et al., 2013). Additionally, this compound is instrumental in creating 2-amino-4-heteroarylpyrimidines through microwave-induced S_NAr reactions, a method that's efficient and suitable for parallel synthesis (Humphries et al., 2009).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, this chemical is used in the synthesis of various bioactive compounds. For instance, compounds synthesized using 4,6-Diethyl-2-piperidin-4-ylpyrimidine dihydrochloride have shown significant antibacterial activities. These synthesized compounds have been tested against various bacterial strains, indicating their potential as antimicrobial agents (Imran et al., 2016). Additionally, derivatives of this compound have been studied for their potential in treating conditions like Parkinson's disease and as analgesics, showing promising pharmacological activities (Amr et al., 2008).
Material Science and Corrosion Inhibition
In material science, derivatives of 4,6-Diethyl-2-piperidin-4-ylpyrimidine dihydrochloride have been explored for their corrosion inhibition properties. Piperidine derivatives are studied for their effectiveness in protecting metals like iron from corrosion, with research involving quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Crystallography and Structural Analysis
This compound also plays a role in crystallography and structural chemistry. Its derivatives are used to study molecular interactions, crystal structures, and hydrogen bonding patterns. For example, research on pyrimidine sulfonate/carboxylate interactions has provided insights into the structural aspects of these compounds (Balasubramani et al., 2007).
Propiedades
IUPAC Name |
4,6-diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-3-11-9-12(4-2)16-13(15-11)10-5-7-14-8-6-10;;/h9-10,14H,3-8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIIVDPYCNCELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CCNCC2)CC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359386.png)


![6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2359392.png)
![2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol](/img/structure/B2359393.png)
![N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2359395.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B2359397.png)
![methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2359400.png)

![N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2359404.png)




